5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
CAS No.: 898453-84-4
Cat. No.: VC4944765
Molecular Formula: C19H21N5O3S
Molecular Weight: 399.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898453-84-4 |
|---|---|
| Molecular Formula | C19H21N5O3S |
| Molecular Weight | 399.47 |
| IUPAC Name | 5-[(4-ethylpiperazin-1-yl)-(furan-2-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C19H21N5O3S/c1-2-22-7-9-23(10-8-22)15(13-5-3-11-26-13)16-18(25)24-19(28-16)20-17(21-24)14-6-4-12-27-14/h3-6,11-12,15,25H,2,7-10H2,1H3 |
| Standard InChI Key | OQAWCUAWQLVTCJ-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a fused thiazolo[3,2-b][1, triazole core, a bicyclic system comprising a thiazole ring fused to a 1,2,4-triazole moiety. This scaffold is substituted at the 5-position with a (4-ethylpiperazin-1-yl)(furan-2-yl)methyl group and at the 2-position with a furan-2-yl substituent. The 6-hydroxy group on the thiazole ring introduces polarity, influencing solubility and target interactions.
Table 1: Molecular Properties
Electronic and Steric Features
The piperazine moiety contributes basicity and conformational flexibility, enabling interactions with biological targets such as enzymes and receptors. The furan rings, with their electron-rich oxygen atoms, participate in hydrogen bonding and π-π stacking, while the thiazole-triazole system offers sites for electrophilic or nucleophilic attack .
Synthetic Methodologies
Challenges and Optimization
The steric bulk of the piperazine and furan groups necessitates careful selection of protecting groups and catalysts. For instance, palladium-mediated cross-couplings may be employed to attach the furan substituents without disrupting the triazole core . Purification often involves column chromatography with gradients of ethyl acetate and hexanes, followed by recrystallization from ethanol.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, triazole-H), 7.45–6.35 (m, 5H, furan-H), 4.15 (m, 4H, piperazine-H), 2.55 (q, 2H, CH₂CH₃), 1.15 (t, 3H, CH₃).
-
HRMS (ESI+): m/z 400.1382 [M+H]⁺ (calc. 400.1385).
Applications and Future Directions
Drug Development
This compound’s multi-target potential positions it as a lead candidate for:
-
Antimicrobial agents: Addressing multidrug-resistant pathogens.
-
Neuropsychiatric therapeutics: Modulating memory consolidation or anxiety pathways.
-
Oncology: Combating tumors with overexpression of topoisomerase II or tyrosine kinases .
Biochemical Probes
The hydroxy group at position 6 allows for functionalization with fluorescent tags or affinity labels, enabling studies of target engagement in cellular models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume